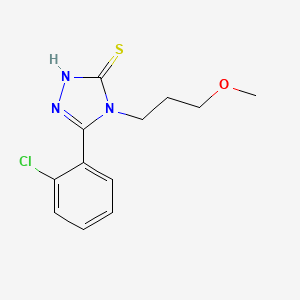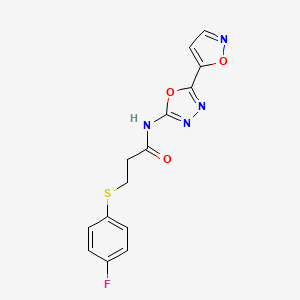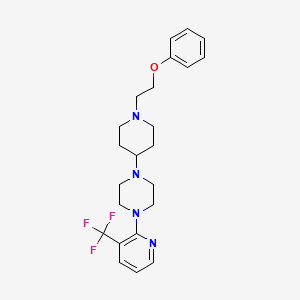
1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C23H29F3N4O and its molecular weight is 434.507. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines, including structures related to the compound , have been recognized for their high affinity towards dopamine receptors. A study demonstrated the design of G protein-biased partial agonists targeting dopamine D2 receptors, highlighting the potential for these compounds as novel therapeutics with antipsychotic activity. This research underscores the structural motifs' significance in developing drugs with fine-tuned functional properties (Möller et al., 2017).
Antitumor Activity of Bis-indole Derivatives
Compounds featuring piperazine derivatives, akin to the query compound, have been explored for their antitumor activity. By synthesizing bis-indole derivatives separated by a heterocycle like pyridine or piperazine, researchers discovered compounds with significant antitumor properties, indicating the potential use of similar structural frameworks in cancer treatment (Andreani et al., 2008).
Adenosine A2a Receptor Antagonists
Piperazine derivatives, related to the discussed compound, have shown potential as potent and selective adenosine A2a receptor antagonists. This property is significant for developing oral therapies in rodent models of Parkinson's disease, demonstrating the compound's relevance in neurological disorder treatment (Vu et al., 2004).
Antimalarial Agents
The synthesis and structural activity relationship studies of aryl piperazine and pyrrolidine derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria. These findings highlight the role of similar chemical structures in developing new antimalarial agents, where specific functional groups' presence is crucial for antiplasmodial activity (Mendoza et al., 2011).
Unique Coordination Chemistry of Copper (II)
Research involving Schiff-base ligands with structures analogous to the compound of interest has explored the coordination chemistry of Copper (II). These studies provide insights into the influence of different moieties on the coordination, bromination, and magnetic properties, offering a basis for the compound's application in coordination chemistry and material science (Majumder et al., 2016).
properties
IUPAC Name |
1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZHKIQLXTAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

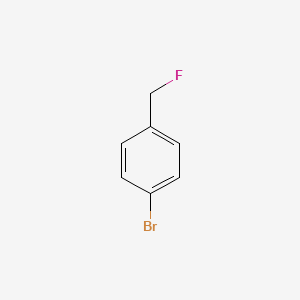

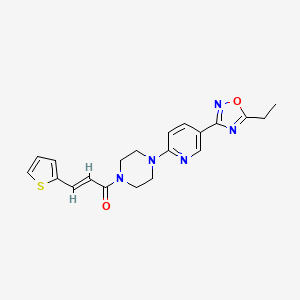


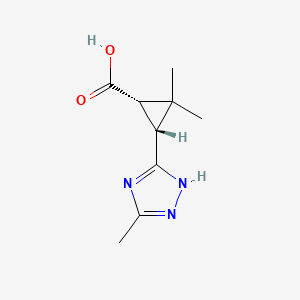
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

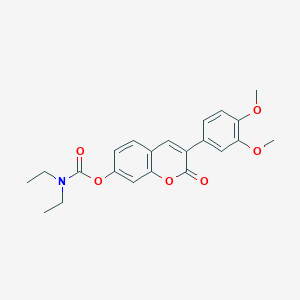
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)
